![molecular formula C11H16N4O2S B2875850 N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 460726-58-3](/img/structure/B2875850.png)
N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Description
The compound is an organic molecule with a cyclopentyl group (a ring of five carbon atoms), a triazinyl group (a ring containing three nitrogen and three carbon atoms), and a sulfanyl group (sulfur and hydrogen). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of the cyclopentyl and triazinyl rings .Scientific Research Applications
Antioxidant and Cytoprotective Mechanisms
Research into N-acetylcysteine (NAC), a compound with a sulfanyl group similar to N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide, reveals insights into antioxidant and cytoprotective mechanisms. NAC is known for its ability to lower endogenous oxidant levels and protect cells against oxidative stress. This is achieved not through direct oxidant scavenging but via the generation of hydrogen sulfide (H2S) and sulfane sulfur species, primarily within mitochondria. These species are suggested to mediate the antioxidative and cytoprotective effects of NAC, potentially applicable to compounds with similar structural features (Ezeriņa et al., 2018).
Antimicrobial and Anticancer Applications
Compounds with sulfanyl acetamide structures have been investigated for antimicrobial and anticancer properties. For instance, certain N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides show significant in vitro anticancer activity, especially against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). This highlights the potential for structurally related compounds to have similar biological activities.
Synthetic Applications
The solid-phase Pummerer cyclisation of alpha-sulfanyl N-aryl acetamides demonstrates the versatility of sulfur-containing compounds in synthesizing heterocyclic products. These reactions, which involve efficient cyclisation upon activation of the sulfur link, enable the convenient construction of oxindoles and other heterocycles, indicating the synthetic utility of compounds like N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (McAllister et al., 2003).
properties
IUPAC Name |
N-cyclopentyl-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-7-10(17)13-11(15-14-7)18-6-9(16)12-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,12,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEFEKRYMYSAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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